molecular formula C10H11F3OS B1469132 3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol CAS No. 1339767-50-8

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B1469132
CAS RN: 1339767-50-8
M. Wt: 236.26 g/mol
InChI Key: QMKWUUDOSMNERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol (BSPT) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in many organic solvents. BSPT has been studied for its potential use in a range of applications, including as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a drug target in pharmacology.

Scientific Research Applications

Synthesis of Schiff Bases

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol: can be utilized in the synthesis of Schiff bases, which are compounds with a (>C=N-) functional group. These bases are pivotal in modern chemistry as key intermediates in various processes, including catalysis and asymmetric synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for the development of new drugs. Its structural flexibility allows for the creation of a wide range of bioactive molecules, potentially leading to breakthroughs in pharmaceuticals .

Materials Science

The compound’s unique properties make it suitable for creating advanced materials. Its incorporation into polymers or coatings could enhance durability or add new functionalities, such as increased resistance to environmental factors .

Coordination Chemistry

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol: can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their potential use in catalysis or as part of novel materials .

Environmental Applications

Schiff bases derived from this compound may be explored for environmental applications, such as sensors for detecting pollutants or as agents for the removal of heavy metals from water sources .

Biomedical Applications

There is potential for biomedical applications, including imaging agents, drug delivery systems, and therapeutics. Future research may focus on improving biocompatibility, stability, and targeting capabilities for enhanced biomedical efficacy .

properties

IUPAC Name

3-benzylsulfanyl-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWUUDOSMNERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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3-(Benzylsulfanyl)-1,1,1-trifluoropropan-2-ol

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